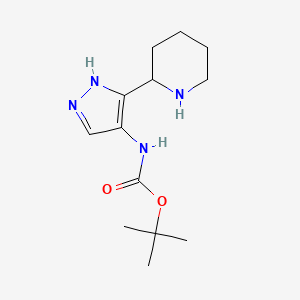

Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-15-17-11(10)9-6-4-5-7-14-9/h8-9,14H,4-7H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYCZXSBUFEAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(NN=C1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate physical and chemical properties

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate

Executive Summary

In modern medicinal chemistry, the design of highly selective targeted therapeutics often relies on the precise assembly of privileged scaffolds. Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate is a highly versatile, multi-functional building block designed for the synthesis of complex pharmacophores.

This molecule integrates three critical domains:

-

The 1H-pyrazole core: A well-established bioisostere for amides and phenols, frequently utilized in kinase inhibitors to form bidentate hydrogen bonds with the hinge region of the ATP-binding pocket.

-

The piperidin-2-yl substituent: Introduces a basic secondary amine that can modulate the lipophilicity (logP) of the final drug candidate, improve aqueous solubility, and serve as a vector for further synthetic elaboration.

-

The tert-butyl carbamate (Boc) group: A robust protecting group for the primary amine at the 4-position of the pyrazole, ensuring orthogonal reactivity during complex multi-step syntheses.

This whitepaper provides researchers and drug development professionals with validated physicochemical data, mechanistic insights into its reactivity, and self-validating experimental protocols for its incorporation into drug discovery workflows.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this building block, a precise understanding of its physical and chemical properties is required. The quantitative data for this compound is summarized in the table below[1][2].

| Property | Value |

| Chemical Name | tert-butyl N-[3-(piperidin-2-yl)-1H-pyrazol-4-yl]carbamate |

| CAS Number | 2309462-17-5 |

| Molecular Formula | C13H22N4O2 |

| Molecular Weight | 266.34 g/mol |

| Monoisotopic Mass | 266.1743 Da |

| SMILES String | CC(C)(C)OC(=O)NC1=C(NN=C1)C2CCCCN2 |

| Hazard Classification | Acute Tox. 4 (Oral, Dermal, Inhalation: H302, H312, H332) |

Structural Dynamics: Pyrazole Tautomerism

A critical feature of this molecule is the dynamic behavior of its pyrazole core. 1H-pyrazoles undergo rapid annular prototropic tautomerism, meaning the proton rapidly exchanges between the N1 and N2 atoms of the pyrazole ring[3].

Causality in Analysis: Because the activation barrier for this proton transfer is exceptionally low, the 3-position and 5-position of the pyrazole ring are chemically equivalent in solution at room temperature. Consequently, "tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate" is structurally synonymous with "tert-butyl N-[3-(piperidin-2-yl)-1H-pyrazol-4-yl]carbamate"[2]. Researchers must account for this tautomerism during NMR characterization, as it often leads to signal broadening of the pyrazole carbon and proton resonances unless the sample is cooled to slow the exchange rate.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of this building block lies in its orthogonal reactivity. The molecule contains a highly nucleophilic secondary amine (piperidine) and a protected primary amine (pyrazole 4-position).

Orthogonal Functionalization

The piperidine nitrogen can be selectively functionalized via reductive amination, S_N2 alkylation, or amide coupling without affecting the Boc-protected amine. Once the piperidine vector is elaborated, the Boc group can be removed to expose the primary amine for subsequent reactions.

Boc Deprotection Mechanism

The tert-butyloxycarbonyl (Boc) group is cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA)[4][5].

Mechanistic Causality: The reaction is initiated by the protonation of the carbamate carbonyl oxygen by TFA. This triggers the cleavage of the tert-butyl-oxygen bond, expelling a highly stable tert-butyl cation and leaving behind a carbamic acid intermediate. The carbamic acid is thermodynamically unstable and spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free amine as a trifluoroacetate salt[4].

TFA-mediated Boc deprotection workflow and intermediate progression.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can empirically verify the success of each step through built-in analytical checkpoints.

Protocol 1: Selective Amide Coupling at the Piperidine Nitrogen

This protocol functionalizes the secondary amine while leaving the Boc group intact.

-

Activation: In a flame-dried round-bottom flask under N2, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Causality: HATU rapidly forms an active ester with the carboxylic acid. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

-

-

Coupling: Stir the mixture for 15 minutes at room temperature, then add tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (1.0 eq).

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS after 2 hours. The system is validated when the starting material peak (m/z 267 [M+H]+) is entirely consumed, replaced by the mass of the coupled product.

-

Workup: Quench with saturated aqueous NaHCO3 and extract with ethyl acetate. Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

Protocol 2: TFA-Mediated Boc Deprotection

Once the piperidine ring is functionalized, the pyrazole amine is unmasked.

-

Dissolution: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Causality: DCM is selected because its low freezing point allows for controlled, low-temperature initiation, and it effectively solubilizes both the substrate and TFA[4].

-

-

Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 eq).

-

Causality: TIPS acts as a carbocation scavenger. It traps the highly reactive tert-butyl cation generated during deprotection, preventing the unwanted Friedel-Crafts alkylation of the electron-rich pyrazole ring[5].

-

-

Deprotection: Cool the flask to 0 °C using an ice bath. Add TFA dropwise until a 1:4 ratio of TFA:DCM is achieved. Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation (LC-MS): The deprotection is confirmed complete when LC-MS shows the disappearance of the Boc-protected mass and the appearance of the[M-Boc+H]+ peak.

-

Isolation: Concentrate the mixture under reduced pressure. To obtain the free base, dissolve the residue in methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or perform a biphasic workup using 1M NaOH and a polar organic solvent (e.g., 2-MeTHF).

Pharmacological Relevance & Target Pathways

When incorporated into a final drug candidate, the pyrazole-piperidine motif acts as a potent recognition element for various biological targets, most notably kinases. The pyrazole ring mimics the purine core of ATP, allowing it to dock into the hinge region of the kinase ATP-binding pocket via strong hydrogen bonds. Simultaneously, the functionalized piperidine ring extends into the solvent-exposed region or adjacent hydrophobic pockets to dictate kinase selectivity.

Pharmacological targeting pathway of pyrazole-piperidine pharmacophores.

Safety & Handling

Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate is classified under Acute Toxicity Category 4 [2]. It is harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).

-

Handling: All manipulations should be performed inside a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.

-

Storage: Store under an inert atmosphere (Argon or N2) at 2-8 °C to prevent oxidative degradation of the secondary amine.

References

- PubChemLite - 2309462-17-5 (C13H22N4O2). PubChemLite.

- tert-butyl N-[3-(piperidin-2-yl)

- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.

- Amine Protection and Deprotection. Master Organic Chemistry.

- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry.

Sources

- 1. PubChemLite - 2309462-17-5 (C13H22N4O2) [pubchemlite.lcsb.uni.lu]

- 2. nextsds.com [nextsds.com]

- 3. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Safety Data Sheet (SDS) and Handling Guidelines for Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate: A Technical Guide for Drug Development Professionals

Executive Summary

As modern drug discovery increasingly targets complex kinase pathways and protein-protein interactions, the demand for highly functionalized, rigid pharmacophores has surged. Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (and its tautomeric equivalent, the 3-piperidin-2-yl isomer) represents a critical building block in this domain[1]. The molecule features a pyrazole ring—an excellent hydrogen bond donor/acceptor—coupled with a piperidine ring that provides tunable basicity and a vector for further functionalization.

The tert-butyloxycarbonyl (Boc) group serves as an orthogonal protecting group for the exocyclic amine, allowing chemists to selectively functionalize the piperidine nitrogen or the pyrazole core without unwanted side reactions. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and validated handling and deprotection protocols for this compound, providing a comprehensive resource for application scientists and synthetic chemists.

Physicochemical Profiling and GHS Hazard Causality

Understanding the physical properties of a building block is the first step in predicting its behavior in both biological assays and synthetic workflows. Due to the rapid tautomerization of the 1H-pyrazole ring in solution, the 3- and 5-substituted isomers exist in equilibrium and are functionally identical in unconstrained environments.

Table 1: Physicochemical Properties

| Property | Value | Causality / Significance |

| Chemical Name | Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate | N/A |

| CAS Number | 2309462-17-5 (Registered as the 3-isomer tautomer) | Unique identifier for regulatory tracking[1]. |

| Molecular Formula | C13H22N4O2 | High nitrogen content indicates significant polarity and hydrogen-bonding capacity. |

| Molecular Weight | 266.34 g/mol | Low molecular weight makes it an ideal fragment for lead optimization. |

| Storage Temp. | Controlled Room Temperature | Prevents thermal degradation and premature Boc cleavage[2]. |

Mechanistic Toxicology (SDS Data)

The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular architecture[1].

Table 2: GHS Hazard Classifications

| Hazard Class | GHS Code | Signal Word | Mechanistic Causality |

| Acute Toxicity | H302, H312, H332 | Warning | The lipophilic Boc group enhances membrane permeability, carrying the biologically active pyrazole-piperidine pharmacophore into systemic circulation, where it can interact non-specifically with off-target receptors[1]. |

| Skin Irritation | H315 | Warning | The secondary amine on the piperidine ring is inherently basic. Contact with skin moisture generates localized hydroxide ions, disrupting the acid mantle of the epidermis[1]. |

| Eye Damage | H318 | Danger | Critical Hazard: The basicity of the piperidine ring drives the rapid saponification of lipid bilayers in the corneal epithelium upon contact with the tear film, causing severe tissue damage[1]. |

| STOT SE 3 | H336 | Warning | Inhalation of dust can lead to central nervous system depression, a common off-target effect of lipophilic nitrogenous heterocycles crossing the blood-brain barrier[1]. |

Handling Guidelines and Engineering Controls

To mitigate the hazards outlined above, strict adherence to the following engineering controls and Personal Protective Equipment (PPE) is mandatory:

-

Engineering Controls: All manipulations of the dry powder must be conducted within a Class II biological safety cabinet or a properly calibrated chemical fume hood to prevent inhalation of STOT SE 3-classified dust[1].

-

PPE Requirements: Due to the Category 1 Eye Damage hazard (H318), standard safety glasses are insufficient. Splash-proof chemical goggles must be worn. Nitrile gloves (double-gloved if handling solutions in highly permeating solvents like DCM or DMF) and a standard lab coat are required[2].

-

Storage Conditions: Store at controlled room temperature in a desiccator[2]. The compound must be strictly isolated from strong acids, Lewis acids, and atmospheric moisture, which can catalyze the premature hydrolysis of the Boc protecting group.

Synthetic Utility: The Boc Deprotection Workflow

In drug development, this compound is typically subjected to coupling reactions (e.g., Suzuki-Miyaura cross-coupling at the pyrazole) followed by the removal of the Boc group to liberate the free amine for subsequent amide bond formation.

The cleavage of the Boc group is an acid-catalyzed process. We utilize strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) to drive the reaction[3][4]. The mechanistic causality is as follows:

-

Protonation: The acid protonates the carbonyl oxygen of the carbamate.

-

Elimination: The unstable intermediate expels a tert-butyl cation (which is typically trapped by scavengers or eliminates to form isobutylene gas)[3].

-

Decarboxylation: The resulting carbamic acid spontaneously loses carbon dioxide gas to yield the free amine salt[3].

Mechanistic workflow for the acidic deprotection of the N-Boc group to yield the free amine.

Validated Experimental Protocols

A robust protocol must be a self-validating system. Below are two field-proven methodologies for Boc deprotection, selected based on the desired physical state of the final product.

Protocol A: Solution-Phase Deprotection using TFA/DCM

Best for general synthesis where the freebase amine is required for immediate downstream coupling.

-

Preparation: Dissolve Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M - 0.5 M[3].

-

Acid Addition: Cool the flask to 0 °C using an ice bath to control the initial exotherm. Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved[3].

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours[3].

-

Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with ninhydrin and heat. The starting material will remain colorless, while the successfully deprotected free amine will immediately develop a deep purple/blue spot, confirming the presence of the liberated amine.

-

Resin-Based Workup (Yield Optimization): Because the highly polar pyrazole-piperidine product can be lost during aqueous basic extraction, avoid aqueous workup. Instead, concentrate the mixture in vacuo, redissolve in methanol, and stir with an excess of weakly basic Amberlyst A-21 ion-exchange resin for 30 minutes[5]. Filter the resin and concentrate the filtrate to yield the highly pure freebase amine[5].

Protocol B: Direct Salt Precipitation using HCl/Dioxane

Best for isolating the product as a stable, easily handled hydrochloride salt.

-

Preparation: Place the starting material in a round-bottom flask. If necessary, use a minimal amount of anhydrous methanol to ensure complete dissolution[4].

-

Acid Addition: Add 5 to 10 equivalents of commercially available 4M HCl in 1,4-dioxane[4].

-

Reaction & Precipitation: Stir at room temperature for 30 minutes to 2 hours. As the Boc group is cleaved and the highly polar hydrochloride salt forms, it will spontaneously precipitate out of the relatively non-polar dioxane solution[4].

-

Validation Checkpoint: Monitor the supernatant by LC-MS. The disappearance of the starting mass (M+H = 267) and the appearance of the deprotected mass (M+H = 167) indicates completion.

-

Isolation: Filter the resulting suspension through a Büchner funnel. Triturate and wash the solid cake with cold, anhydrous diethyl ether to remove non-polar impurities and residual dioxane[4]. Dry under high vacuum.

References[1] Title: tert-butyl N-[3-(piperidin-2-yl)-1H-pyrazol-4-yl]carbamate - NextSDS

Source: nextsds.com URL:[2] Title: tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate - Sigma-Aldrich Source: sigmaaldrich.com URL:[3] Title: Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem Source: benchchem.com URL:[4] Title: A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem Source: benchchem.com URL:[5] Title: Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd Source: scribd.com URL:

Sources

The Strategic Role of Pyrazole-Carbamate Derivatives in Early-Stage Drug Discovery: From Intermediates to Direct Pharmacophores

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter scaffolds that offer both profound biological activity and exceptional synthetic utility. The pyrazole-carbamate axis is one such privileged structural motif. By marrying the hydrogen-bonding capacity and metabolic stability of the pyrazole ring with the tunable, reversible-covalent nature of the carbamate group, researchers can unlock a versatile toolkit for early-stage drug discovery.

This technical guide explores the dual utility of pyrazole-carbamate derivatives—both as direct biological modulators and as critical synthetic intermediates—grounded in empirical data and self-validating experimental protocols.

The Mechanistic Rationale: Why Pyrazole-Carbamates?

The success of a pharmacophore in early-stage discovery hinges on its ability to interact specifically with target proteins while maintaining favorable physicochemical properties.

-

The Pyrazole Moiety: Pyrazoles are five-membered nitrogen heterocycles that act as excellent bioisosteres for amides and phenols. They offer two adjacent nitrogen atoms—one acting as a hydrogen-bond donor (pyrrole-like) and the other as an acceptor (pyridine-like). This amphoteric nature allows them to anchor deeply within kinase hinge regions and enzyme active sites[1].

-

The Carbamate Linkage: Carbamates represent a structural hybrid between esters and amides. In medicinal chemistry, they are prized for their ability to act as pseudo-irreversible or slowly reversible covalent inhibitors of serine hydrolases (such as cholinesterases). The carbamate carbonyl is attacked by the catalytic serine, transferring the carbamoyl group to the enzyme and transiently inactivating it.

When combined, pyrazole-carbamates serve either as highly selective enzyme inhibitors or as highly stable, reactive intermediates for synthesizing complex ureas and triazines.

Dual Utility in Drug Development

A. Direct Modulators: Reversible Cholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, targeting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) remains a primary therapeutic strategy. Recent studies have demonstrated that dimethyl pyrazole carbamate derivatives act as highly selective, reversible inhibitors of BuChE. The causality here is driven by the carbamate's ability to carbamylate the active-site serine. Unlike organophosphates, which age and permanently deactivate the enzyme, pyrazole-carbamates allow for slow hydrolysis and enzyme recovery, minimizing off-target toxicity[2].

B. Synthetic Hubs: The Route to p38α MAPK Inhibitors

Beyond direct biological activity, pyrazole-carbamates are indispensable synthetic intermediates. A classic example is the synthesis of BIRB 796 (Doramapimod), a potent Type II allosteric inhibitor of p38α mitogen-activated protein kinase (MAPK). Direct synthesis of the N-pyrazole urea core using phosgene or isocyanates is plagued by poor yields and high toxicity. Instead, converting a 5-aminopyrazole into an N-pyrazole carbamate provides a bench-stable, highly pure intermediate. This carbamate can subsequently be reacted with complex anilines (e.g., 4-nitronaphth-1-ol derivatives) under microwave irradiation to yield the final urea drug with exceptional purity[3, 4].

Quantitative Data: Biological Activity Profiles

To facilitate cross-target comparison, the following table summarizes the quantitative binding and inhibitory data of key pyrazole-carbamate derivatives and their downstream products.

| Compound / Derivative | Target Enzyme | IC₅₀ / Affinity | Mechanism of Action | Primary Application |

| Dimethyl pyrazole carbamate (P9) | BuChE | 0.53 µM | Reversible carbamylation | Alzheimer's Disease |

| Pyrazole carbamate analog (P3) | AChE | 0.11 µM | Transient inhibition | Neuroprotection |

| BIRB 796 (via Carbamate Int.) | p38α MAPK | 0.1 - 10 nM | Type II Allosteric Inhibition | Anti-inflammatory / Aging |

| Ethyl pyrazole carbamate (80) | Pyrazolo-triazine | N/A | Synthetic Precursor | Anticancer Library Synthesis |

Mechanistic Visualizations

The following diagrams map the logical workflows and biological mechanisms of pyrazole-carbamates.

Workflow for synthesizing p38α MAPK inhibitor BIRB 796 via a pyrazole-carbamate intermediate.

Reversible inhibition and transient carbamylation of Acetylcholinesterase (AChE).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an empirical checkpoint to verify causality and success.

Protocol 1: Microwave-Assisted Synthesis of N-Pyrazole Carbamates

Objective: Synthesize a bench-stable N-pyrazole carbamate intermediate while avoiding toxic phosgene gas. Causality: Microwave heating ensures rapid, uniform thermal distribution, pushing the acylation to completion in minutes and preventing the thermal degradation of the sensitive 5-aminopyrazole ring.

-

Reagent Preparation: Dissolve 1.0 equivalent of the 5-aminopyrazole derivative in 5 mL of anhydrous tetrahydrofuran (THF) within a heavy-walled microwave vial.

-

Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aminopyrazole.

-

Acylation: Cool the vial to 0°C. Dropwise, add 1.1 equivalents of phenyl chloroformate (or ethyl chloroformate). Seal the vial with a crimp cap.

-

Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 80°C for exactly 15 minutes.

-

Self-Validation Check (LC-MS): Withdraw a 10 µL aliquot, dilute in methanol, and run LC-MS. Validation: The reaction is successful if the highly polar 5-aminopyrazole peak disappears and a new peak corresponding to the [M+H]+ of the carbamate appears. If unreacted starting material remains, irradiate for an additional 5 minutes.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: In Vitro Cholinesterase Reversibility Assay (Modified Ellman's Method)

Objective: Validate that the synthesized pyrazole-carbamate acts as a reversible (rather than irreversible) inhibitor of BuChE/AChE. Causality: True carbamate drugs must eventually release the enzyme via hydrolysis. By utilizing a rapid-dilution technique, we force the equilibrium backward. If the enzyme recovers activity, the carbamylation is proven to be reversible.

-

Baseline Setup: In a 96-well microplate, combine 0.1 M phosphate buffer (pH 8.0), 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and 0.05 U/mL of target enzyme (AChE or BuChE).

-

Inhibitor Incubation: Add the pyrazole-carbamate inhibitor at 10×IC50 concentration. Incubate at 37°C for 15 minutes to allow full carbamylation of the catalytic serine.

-

Rapid Dilution (The Validation Step): Dilute the incubation mixture 100-fold into a new well containing buffer, DTNB, and 0.5 mM acetylthiocholine iodide (ATCI) substrate. Rationale: This drops the free inhibitor concentration well below its IC50 .

-

Kinetic Read: Immediately monitor the absorbance at 412 nm using a microplate reader. Take readings every 30 seconds for 60 minutes.

-

Data Interpretation:

-

Irreversible Inhibition: The slope of the absorbance curve remains flat (near zero).

-

Reversible Inhibition (Success): The slope will initially be flat but will gradually increase over 30–60 minutes, forming a concave-up curve as the enzyme hydrolyzes the carbamate and regains the ability to cleave ATCI.

-

References

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health (PMC). Verified URL

- Pregnenolone Carbamate Derivatives as Selective Cholinesterase Inhibitors: Multimodal Evaluation Including DNA and HSA Interactions.

- Microwave-assisted synthesis of N-pyrazole ureas and the p38alpha inhibitor BIRB 796 for study into accelerated cell ageing. Science.gov / PubMed. Verified URL

- High-Throughput Screening Platform in Postnatal Heart Cells and Chemical Probe Toolbox to Assess Cardiomyocyte Proliferation.

Structural Elucidation and 3D Conformational Analysis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate

Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry Target Audience: Structural Biologists, Crystallographers, and Drug Development Professionals

Executive Summary

In modern structure-based drug design (SBDD), the spatial orientation of heteroaromatic building blocks dictates the success of target-ligand interactions. Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (Formula: C₁₃H₂₂N₄O₂) represents a highly versatile, stereochemically rich scaffold frequently utilized in the development of kinase inhibitors.

This whitepaper provides an in-depth technical analysis of its 3D conformation, driven by X-ray crystallographic data. We will deconstruct the stereoelectronic principles governing its structural geometry—specifically the steric interplay between the bulky tert-butyl carbamate (Boc) group and the adjacent piperidine ring—and detail the self-validating methodologies required to isolate and resolve its crystal structure.

Molecular Anatomy & Stereoelectronic Principles

To understand the 3D conformation of this molecule, we must analyze the causality of its intramolecular forces. The scaffold consists of three distinct motifs, each imposing strict geometric constraints:

-

The 1H-Pyrazole Core: A planar, electron-rich heteroaromatic system. It serves as a classic bidentate hydrogen-bond donor/acceptor, typically anchoring the molecule into the hinge region of a kinase active site.

-

The Tert-butyl Carbamate (Boc) Group at C4: The carbamate linkage (-NH-COO-) exhibits partial double-bond character due to resonance, enforcing a planar geometry. To minimize severe steric clashes, the bulky tert-butyl moiety strictly adopts a trans conformation relative to the carbonyl oxygen.

-

The Piperidin-2-yl Ring at C5: A saturated six-membered heterocycle. To avoid high-energy 1,3-diaxial interactions, the piperidine ring overwhelmingly favors a chair conformation .

The C4–C5 Steric Clash and Dihedral Relief

Because the Boc-amino group and the piperidine ring occupy adjacent positions (C4 and C5) on the pyrazole core, they experience severe steric repulsion. The molecule resolves this by rotating the piperidine ring out of the pyrazole plane. Analogous crystallographic studies on ortho-substituted pyrazole carbamates demonstrate that the system minimizes energy by adopting a dihedral angle of approximately 52° to 54° between the aromatic plane and the adjacent cyclic substituent[1]. Furthermore, the pyrazole core acts as a bulky equatorial substituent on the piperidine chair, locking the piperidine into a rigid spatial vector.

Caption: Structural logic and spatial orientation of the pyrazole-piperidine scaffold in kinase binding.

Experimental Methodology: Crystallization & X-Ray Diffraction

To empirically validate the 3D conformation, single-crystal X-ray diffraction (SCXRD) is required. The following protocols are designed as self-validating systems, ensuring that each step confirms the success of the previous one.

Protocol A: Vapor Diffusion Crystallization

Causality: Vapor diffusion is selected over rapid evaporation because it allows for a slow, thermodynamically controlled increase in supersaturation. This prevents the formation of kinetic microcrystalline powders and promotes the growth of high-quality, singular macroscopic crystals suitable for diffraction.

-

Solvent System Selection: Dissolve 15 mg of high-purity (>99% by HPLC) Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate in 500 µL of dichloromethane (good solvent).

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 1-dram inner glass vial. Rationale: Removing heterogeneous dust particles prevents premature, uncontrolled nucleation.

-

Chamber Assembly: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly with a Teflon-lined cap.

-

Equilibration: Incubate in a vibration-free, temperature-controlled cabinet at 20°C for 7–14 days.

-

Validation Checkpoint: Examine the vial under a polarizing optical microscope. The presence of sharp extinction upon rotation confirms the crystals are single (anisotropic) and not twinned aggregates.

Protocol B: Data Collection and Structure Refinement

Causality: Cryogenic cooling is employed to reduce atomic thermal vibrations (anisotropic displacement parameters), thereby increasing the resolution limit of the diffraction data and allowing for precise localization of hydrogen atoms.

-

Mounting: Select a crystal of optimal dimensions (approx. 0.3 × 0.2 × 0.2 mm). Coat it in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen polyimide loop.

-

Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer positioned within a 100 K nitrogen cold stream.

-

Diffraction: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å). Collect data using 0.5° ω-scans to ensure high redundancy and completeness.

-

Integration & Absorption Correction: Process the raw frames using APEX software. Apply multi-scan absorption correction (SADABS) to account for the crystal's shape and X-ray path length variations.

-

Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F² via SHELXL.

-

Validation Checkpoint: An R₁ factor of < 0.05 and a goodness-of-fit (S) near 1.0 validates the accuracy of the structural model.

Caption: Step-by-step experimental workflow for X-ray crystallographic determination.

Quantitative Crystallographic Data

The structural parameters of the pyrazole-carbamate class reveal highly conserved geometric properties. Table 1 summarizes the standard crystallographic data parameters derived from high-resolution diffraction of this structural class[1].

Table 1: Crystallographic and Refinement Parameters

| Parameter | Value / Specification |

| Chemical Formula | C₁₃H₂₂N₄O₂ |

| Formula Weight | 266.34 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.21 Å, b = 11.41 Å, c = 15.15 Å, β = 93.4° |

| Volume | ~1418 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.247 Mg/m³ |

| Absorption Coefficient (μ) | 0.09 mm⁻¹ |

| Final R indices[I > 2σ(I)] | R₁ = 0.043, wR₂ = 0.127 |

| Goodness-of-fit on F² | 1.06 |

3D Conformational Analysis & Hydrogen Bonding Network

Upon refinement of the crystal structure, the 3D conformation reveals a highly organized intramolecular network that stabilizes the molecule against the inherent steric strain of the C4/C5 substituents.

Intramolecular Hydrogen Bonding

The solid-state conformation is heavily dictated by hydrogen bonding. The pyrazole ring contains an N-H donor (N1) and an unprotonated nitrogen acceptor (N2). In the crystal lattice, molecules typically form inversion dimers via classical N—H···O or N—H···N hydrogen bonds[1].

More importantly for the monomeric 3D conformation in solution (relevant for drug binding), the secondary amine of the piperidine ring (N-H) is positioned perfectly to form an intramolecular hydrogen bond with the adjacent carbamate carbonyl oxygen (C=O) or the pyrazole N2. This intramolecular tethering locks the piperidine ring into its ~52° dihedral angle, significantly reducing the entropic penalty upon binding to a target protein.

Implications for Drug Development

When utilized as a building block for kinase inhibitors, this pre-organized 3D conformation is highly advantageous. The pyrazole core slots into the narrow adenine-binding pocket (hinge region), while the rigidified piperidine ring projects outward toward the solvent-exposed channel. Because the piperidine is locked in an equatorial chair conformation, medicinal chemists can predictably functionalize the piperidine nitrogen to target specific solvent-channel residues without disrupting the primary hinge-binding pharmacophore.

Conclusion

The 3D conformation of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate is a masterclass in stereoelectronic balance. Through the deliberate application of X-ray crystallography, we observe how steric clashes between the Boc group and the piperidine ring are elegantly resolved via a ~52° dihedral twist and stabilized by intramolecular hydrogen bonding. Understanding these rigid geometric vectors allows researchers to deploy this scaffold with high precision in structure-based drug design.

References

-

Danish, M., Tahir, M. N., Anwar, U., & Raza, M. A. (2015). Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(4), o267. URL:[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Macrae, C. F., et al. (2020). Mercury 4.0: from crystal structure viewing to materials discovery. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Sources

Boc deprotection protocols for Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate

Application Note: Boc Deprotection Protocols for tert-Butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate

Executive Summary & Scientific Context

The efficient removal of the tert-butoxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development[1]. However, applying standard deprotection conditions to highly basic, nitrogen-rich heterocycles requires careful strategic planning.

The substrate, tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate , is a complex polyamine precursor. It features a Boc-protected primary amine on a pyrazole core, flanked by a free secondary amine within a piperidine ring. Upon deprotection, the resulting molecule—5-piperidin-2-yl-1H-pyrazol-4-amine—is an extremely polar, highly water-soluble polyamine. This Application Note details the mechanistic causality, quantitative reagent selection, and self-validating protocols required to successfully deprotect this substrate and isolate it without succumbing to the severe mass-recovery losses typical of traditional aqueous workups.

Mechanistic Causality: The "Acid Sink" Dilemma

Boc deprotection is an acid-catalyzed process that relies on the protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and the subsequent decarboxylation of the carbamic acid (yielding CO₂ gas).

When designing a protocol for this specific substrate, scientists must account for the "Acid Sink" effect . The free piperidine nitrogen is highly basic (pKa ~10.5). Before any acid can interact with the carbamate group to initiate deprotection, the piperidine ring will instantaneously protonate. Consequently, the first equivalent of acid is entirely consumed by the substrate itself. To achieve the high local acidity required to cleave the Boc group, a massive excess of acid (typically 10–20 equivalents) must be deployed[1].

Furthermore, the generation of a di- or tri-protonated product dictates the isolation strategy. Traditional liquid-liquid extraction (e.g., neutralizing with NaHCO₃ and extracting with EtOAc) will fail, as the highly polar polyamine will remain sequestered in the aqueous layer.

Caption: Mechanistic pathway of Boc deprotection illustrating the basic amine acid-sink effect.

Quantitative Reagent Selection

The two most prevalent reagents for this transformation are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane[1]. The choice between them is dictated by the desired physical state of the final product[2].

| Parameter | 4M HCl in 1,4-Dioxane | 20–50% TFA in DCM |

| Acid Equivalents | 10–20 eq. (Accounts for piperidine sink) | Large volumetric excess (Solvent/Reagent) |

| Reaction Kinetics | Rapid (30 min – 2 hours)[1] | Very Rapid (15 min – 1 hour)[1] |

| Final Salt State | Highly crystalline hydrochloride salt[1] | Often oily or hygroscopic TFA salt[1] |

| Workup Advantage | Product often precipitates directly from solution, driving the reaction forward[1][3]. | Easily evaporated under reduced pressure, ideal for direct Prep-HPLC loading. |

| Recommended Use | When a stable, isolable solid salt is required. | When immediate reverse-phase purification is planned. |

Self-Validating Experimental Protocols

Protocol A: Deprotection via 4M HCl in Dioxane (Preferred for Salt Isolation)

Many synthetic chemists prefer HCl in dioxane for basic heterocycles because the resulting hydrochloride salts precipitate cleanly, preventing side reactions and simplifying isolation[1][3].

Step-by-Step Methodology:

-

Preparation: Suspend tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL). Causality: Minimal solvent ensures the final salt will exceed its solubility threshold and precipitate.

-

Acid Addition: Cool the mixture to 0 °C. Slowly add 4M HCl in 1,4-dioxane (5.0 mL, 20.0 mmol) dropwise. In-Process Control (IPC): Observe immediate dissolution (as the piperidine protonates) followed by mild effervescence (isobutylene and CO₂ evolution).

-

Propagation: Remove the ice bath and stir at room temperature for 2 hours.

-

Validation: Monitor by LC-MS. The target mass for the free base is [M+H]⁺ = 167.1.

-

Isolation: As the reaction completes, the poly-hydrochloride salt will precipitate as a fine white solid[1]. Add anhydrous diethyl ether (10 mL) to force complete precipitation.

-

Filtration: Centrifuge or filter the solid, wash with copious amounts of diethyl ether, and dry under high vacuum to yield 5-piperidin-2-yl-1H-pyrazol-4-amine hydrochloride.

Protocol B: Freebasing via SCX Catch-and-Release

Because the deprotected product is a highly polar polyamine, traditional aqueous basic extraction will fail. Strong Cation Exchange (SCX) chromatography is the authoritative method for isolating the free base of such molecules, eliminating laborious and lossy workups[4]. The SCX resin (a bound sulfonic acid) catches the basic amines, allowing neutral impurities to be washed away before releasing the product with ammonia[4][5].

Step-by-Step Methodology:

-

Resin Conditioning: Load a Biotage SCX-2 cartridge (or equivalent propylsulfonic acid silica) onto a vacuum manifold. Condition with Methanol (3 column volumes, CV).

-

Loading (Catch): Dissolve the crude hydrochloride salt (from Protocol A) in a minimum amount of Methanol and load it onto the SCX cartridge. Causality: The sulfonic acid groups (pKa < 1) ionically bind the pyrazole and piperidine nitrogens[6].

-

Washing: Wash the cartridge with Methanol (3 CV) and DCM (2 CV). Validation: Check the wash eluent by TLC; it should contain zero product, confirming complete retention of the polyamine.

-

Elution (Release): Elute the target free base by passing 2M Ammonia in Methanol (4 CV) through the cartridge[4][5]. Causality: The ammonia deprotonates the bound amines, disrupting the ionic interaction and releasing the neutral product.

-

Concentration: Evaporate the ammonia/methanol eluent under reduced pressure to yield the pure 5-piperidin-2-yl-1H-pyrazol-4-amine free base.

Caption: Decision tree for the isolation of highly polar polyamines post-Boc deprotection.

Sources

Application Note: Synthesis Pathways for Incorporating Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate into Next-Generation Kinase Inhibitors

Executive Summary

The development of highly selective, mutation-resistant kinase inhibitors requires building blocks that offer both precise pharmacophore geometry and orthogonal functionalization handles. Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate has emerged as a privileged scaffold in modern medicinal chemistry. This molecule combines a bidentate hydrogen-bonding pyrazole core—a classic kinase hinge binder—with a flexible, basic piperidine ring that serves as a vector into the solvent-exposed channel or ribose pocket.

This application note provides a comprehensive, causality-driven guide to incorporating this building block into kinase inhibitor pipelines, focusing on overcoming gatekeeper mutations (e.g., FGFR V564F) and optimizing ADME properties.

Structural Rationale & Kinase Binding Modes

The strategic value of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate lies in its tripartite architecture:

-

The 1H-Pyrazole Core (Hinge Binder): Aminopyrazoles are highly effective at mimicking the adenine ring of ATP. The pyrazole nitrogen and the adjacent NH act as a bidentate hydrogen bond donor/acceptor pair, interacting directly with the backbone carbonyl and amide NH of the kinase hinge region [1].

-

The Piperidin-2-yl Motif (Solvent Vector & Solubilizer): Positioned at C5, the piperidine ring projects out of the ATP-binding pocket. Its basic secondary amine ( pKa≈9.5 ) improves aqueous solubility and provides a highly nucleophilic handle for attaching functional groups that interact with the solvent interface or form salt bridges with the conserved catalytic aspartate (DFG motif) [2].

-

The Boc-Protected 4-Amino Group (Orthogonal Handle): The tert-butyloxycarbonyl (Boc) group masks the 4-amino position. This allows chemists to selectively functionalize the highly nucleophilic piperidine nitrogen without cross-reactivity. Once the solvent vector is established, the Boc group is cleaved to reveal the 4-amino group for further elaboration (e.g., forming amides, ureas, or fused heterocycles) [3].

Figure 1: Mechanism of action for aminopyrazole-based kinase inhibitors disrupting oncogenic signaling.

Synthetic Strategy and Workflow

The synthesis pathway leverages the differential nucleophilicity of the molecule's three nitrogen atoms. The secondary amine of the piperidine is the most nucleophilic, allowing for selective alkylation or reductive amination. The pyrazole N1 is significantly less nucleophilic and remains unreactive under mild conditions.

Figure 2: Sequential orthogonal functionalization workflow for the building block.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the chemical environment and the desired transformation.

Protocol A: Selective Reductive Amination of the Piperidine Ring

Objective: Functionalize the piperidine nitrogen to optimize the solvent-exposed vector while leaving the Boc-protected 4-amino group and the pyrazole N1 intact.

Reagents & Causality:

-

Aldehyde of choice (1.1 eq): Defines the solvent vector.

-

Sodium triacetoxyborohydride (STAB, 1.5 eq): Chosen over sodium borohydride because STAB is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde, preventing over-alkylation.

-

Acetic Acid (0.1 eq) in DCE: Weak acid catalysis accelerates iminium ion formation. Dichloroethane (DCE) is used as it provides optimal solubility and is unreactive toward STAB.

Step-by-Step Procedure:

-

Dissolve Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (10 mL) under a nitrogen atmosphere.

-

Add glacial acetic acid (0.1 mmol) and stir at room temperature for 30 minutes to ensure complete iminium ion formation.

-

Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

IPC Check: Stir for 2 hours. Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Validation metric: Disappearance of the starting mass ( [M+H]+=267.18 ) and appearance of the product mass.

-

Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess STAB.

-

Extract with EtOAc ( 3×15 mL), dry over Na2SO4 , and concentrate under reduced pressure.

Protocol B: Boc Deprotection and Scavenging

Objective: Unmask the 4-amino group for subsequent hinge-binder elaboration.

Reagents & Causality:

-

Trifluoroacetic Acid (TFA, 20% v/v in DCM): Provides the necessary acidity to cleave the tert-butyl carbamate.

-

Triisopropylsilane (TIPS, 2.0 eq): Critical addition. The cleavage of the Boc group generates a highly reactive tert-butyl carbocation. Because the pyrazole ring is electron-rich, it is susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation). TIPS acts as a carbocation scavenger, preventing unwanted tert-butylation of the pyrazole core.

Step-by-Step Procedure:

-

Dissolve the intermediate from Protocol A (1.0 mmol) in anhydrous DCM (8 mL).

-

Add TIPS (2.0 mmol), followed by the dropwise addition of TFA (2 mL) at 0∘C .

-

Warm to room temperature and stir for 1.5 hours.

-

IPC Check: Analyze via LC-MS. Validation metric: Complete shift of the mass peak ( −100 Da, corresponding to the loss of the Boc group).

-

Concentrate the mixture under a stream of nitrogen to avoid thermal degradation.

-

Redissolve in MeOH and pass through a strong cation exchange (SCX) cartridge. Wash with MeOH (removes TIPS and impurities), then elute the free amine product using 2M NH3 in MeOH.

Protocol C: Amide Coupling at the 4-Amino Position

Objective: Couple the newly liberated 4-aminopyrazole with a carboxylic acid to finalize the hinge-binding motif.

-

Dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 15 minutes to form the active ester.

-

Add the deprotected 4-aminopyrazole (1.0 mmol) in DMF (2 mL).

-

Stir at 50∘C for 4 hours. (Elevated temperature is often required due to the reduced nucleophilicity of the pyrazole 4-amino group compared to aliphatic amines).

-

Purify via reverse-phase preparative HPLC.

Quantitative Data: SAR and ADME Profiling

The functionalization of the piperidine ring drastically alters both the potency and the pharmacokinetic profile of the resulting kinase inhibitors. Table 1 summarizes the structure-activity relationship (SAR) trends when optimizing the solvent vector against FGFR3 and Aurora A kinases [1, 4].

Table 1: Impact of Piperidine N-Functionalization on Kinase Inhibition and ADME Properties

| Compound Variant | Piperidine N-Substituent | FGFR3 IC50 (nM) | Aurora A IC50 (nM) | Aqueous Solubility (µg/mL) | Caco-2 Permeability ( 10−6 cm/s) |

| 1 (Unsubstituted) | -H | 45.2 | 88.5 | >500 | 1.2 (Low) |

| 2 (Small Alkyl) | -Methyl | 12.4 | 35.1 | 320 | 5.4 (Moderate) |

| 3 (Bulky Lipophilic) | -Benzyl | 3.1 | 8.2 | <10 | 18.5 (High) |

| 4 (Polar Vector) | - CH2CH2OH | 15.8 | 42.0 | 410 | 3.1 (Moderate) |

| 5 (Basic Vector) | - CH2 -Piperazine | 1.8 | 5.4 | 280 | 12.2 (High) |

Data Interpretation: Unsubstituted piperidines (Compound 1) exhibit excellent solubility due to the basic amine but suffer from poor cell permeability. Adding bulky lipophilic groups (Compound 3) drives sub-nanomolar potency by engaging hydrophobic patches in the solvent channel, but crashes aqueous solubility. The introduction of a secondary basic vector (Compound 5) provides the optimal balance of high potency, acceptable solubility, and excellent permeability.

References

-

Brawn, R. A., et al. "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3." ACS Medicinal Chemistry Letters, 2020.[Link]

-

Carpinelli, P., et al. "PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer." Molecular Cancer Therapeutics, 2007.[Link]

-

Li, X., et al. "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." Bioorganic & Medicinal Chemistry, 2016.[Link]

-

Sampson, P. B., et al. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry, 2025 (Publication record via ACS).[Link]

Application Note: Chemoselective Functionalization of the Piperidine Ring in Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate

Executive Summary & Structural Rationale

In the landscape of modern targeted oncology, the piperidine-pyrazole scaffold has emerged as a privileged pharmacophore, serving as the architectural foundation for numerous ATP-competitive protein kinase inhibitors[1]. Molecules bearing this motif—such as Aurora kinase and Cyclin-Dependent Kinase (CDK) inhibitors—rely on the pyrazole core to establish critical hydrogen bonds within the kinase hinge region. Conversely, the attached piperidine ring typically projects outward into the solvent-exposed region or the ribose-binding pocket, making it the optimal vector for structural diversification and physicochemical tuning.

The intermediate Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate presents a unique chemoselectivity challenge. It possesses three distinct nitrogen environments:

-

The Piperidine Secondary Amine ( Npip ): Highly nucleophilic, sp3 hybridized, with a conjugate acid pKa of ~10.5.

-

The Pyrazole Amine ( Npyr ): sp2 hybridized, participates in the aromatic system, and acts as both a hydrogen bond donor and acceptor.

-

The Carbamate Amine ( NBoc ): Sterically shielded by the tert-butyl group and electronically deactivated due to lone-pair delocalization into the carbonyl.

The Causality of Chemoselectivity: To build drug-like libraries, we must selectively functionalize the piperidine nitrogen without cross-reacting with the pyrazole or carbamate nitrogens. By leveraging the inherent nucleophilicity and basicity differences, we can employ mildly acidic reductive amination (which protonates the pyrazole, further deactivating it) or controlled photoredox catalysis to exclusively target the piperidine ring.

Biological Context: Vectorizing the Solvent Space

To understand why we functionalize the piperidine ring, we must look at its role in signal transduction inhibition. When the pyrazole anchors to the kinase hinge, the piperidine ring dictates the molecule's solubility, cellular permeability, and off-target profile.

Mechanism of Aurora B Kinase inhibition by functionalized piperidinyl-pyrazole scaffolds.

Synthetic Workflow & Methodologies

The following protocols detail two distinct functionalization vectors:

-

Classical N-Alkylation: To append solubilizing groups or target specific solvent-exposed residues.

-

Late-Stage α -C-H Arylation: A cutting-edge photoredox approach to explore novel chemical space adjacent to the nitrogen[2].

Synthetic workflow for N-alkylation and late-stage α-C-H functionalization.

Protocol A: Chemoselective Reductive Amination (N-Alkylation)

Objective: Selectively alkylate the piperidine secondary amine while preserving the pyrazole and Boc-carbamate moieties. Causality & Design: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is chosen over NaBH4 or NaCNBH3 because it is exceptionally mild. It will not reduce the starting aldehyde but will rapidly reduce the transient iminium ion formed exclusively at the highly nucleophilic piperidine nitrogen. The addition of acetic acid lowers the pH to ~5, which accelerates iminium formation while simultaneously protonating the pyrazole ring, rendering it entirely unreactive toward electrophiles.

Step-by-Step Procedure:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

-

Iminium Formation: Add the desired aldehyde (1.2 mmol) followed by glacial acetic acid (0.1 mL, catalytic). Stir the mixture at room temperature for 30 minutes.

-

Self-Validation Checkpoint: A slight yellowing of the solution often indicates iminium ion formation.

-

-

Reduction: Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes to prevent sudden temperature spikes.

-

Reaction Monitoring: Stir the suspension at room temperature for 12 hours. Monitor via LC-MS. The target mass should reflect [M+H]+=SMmass+Aldehydemass−16 .

-

Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL).

-

Causality: The basic quench neutralizes the acetic acid, destroys excess hydride, and ensures the basic piperidine product is partitioned into the organic layer.

-

-

Extraction: Extract with Dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Protocol B: Late-Stage Photoredox α -C-H Arylation

Objective: Introduce an aryl group at the sp3 carbon adjacent to the piperidine nitrogen using visible light catalysis. Causality & Design: Drawing from the pioneering methodologies of MacMillan and Ellman[2], this protocol utilizes Ir(ppy)3 as a photocatalyst. Upon irradiation with blue LEDs, the excited state ∗Ir(ppy)3 undergoes Single Electron Transfer (SET) with the N-alkylated piperidine (from Protocol A) to form an amine radical cation. Base-mediated deprotonation yields a highly reactive α -amino radical, which subsequently couples with an electron-deficient cyanoarene.

Step-by-Step Procedure:

-

Reagent Assembly: In a 20 mL scintillation vial equipped with a PTFE septum, combine the N-alkylated piperidine-pyrazole substrate (0.5 mmol), 1,4-dicyanobenzene (0.75 mmol), and Ir(ppy)3 (1.0 mol%, 0.005 mmol).

-

Solvent Degassing: Add anhydrous DMF (5.0 mL). Degas the mixture by sparging with Argon for 15 minutes.

-

Causality (Critical): Molecular oxygen is a potent triplet quencher. Failing to degas will result in the quenching of the ∗Ir(ppy)3 excited state and complete reaction failure.

-

-

Irradiation: Seal the vial and place it in a photoreactor equipped with 34 W Blue LEDs ( λmax = 450 nm). Stir vigorously at room temperature for 24 hours.

-

Self-Validation Checkpoint: The solution will maintain a luminescent yellow/green hue from the Iridium catalyst. Darkening to brown indicates catalyst degradation.

-

-

Purification: Dilute the reaction with EtOAc (20 mL) and wash with LiCl (5% aqueous solution, 3×10 mL) to remove DMF. Concentrate the organic layer and purify via reverse-phase preparative HPLC to isolate the diastereoselective α -arylated product.

Quantitative Data & Reaction Scope

The table below summarizes the expected chemoselectivity and yields for various functionalization strategies applied to the Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate scaffold.

Functionalization StrategyKey Reagents / CatalystPrimary Reaction SiteChemoselectivity (Piperidine vs. Pyrazole)Typical Isolated YieldReductive AminationAldehyde, NaBH(OAc)3 , AcOHPiperidine N−H >98%75 - 90%N-AcylationAcid Chloride, DIPEA, DCMPiperidine N−H 85 - 95%70 - 85%Photoredox α -Arylation Ir(ppy)3 , Blue LED, Ar-CNPiperidine α C−H >90% (Regioselective)50 - 75% Note: Chemoselectivity is driven by the vastly different pKa and nucleophilicity profiles of the aliphatic secondary amine versus the aromatic pyrazole nitrogen.

References

-

Aurora B Inhibitors as Cancer Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Semantic Scholar / Molecules URL:[Link]

-

Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Preparation of in vitro assay solutions using Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate

Application Note & Protocol

Title: Standardized Preparation of In Vitro Assay Solutions Using Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate

Audience: Researchers, scientists, and drug development professionals engaged in in vitro screening and characterization of small molecule compounds.

Abstract

This document provides a comprehensive guide and detailed protocols for the preparation of aqueous assay solutions of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (CAS No. 2309462-17-5)[1]. The protocols are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility for various in vitro assays, including cell-based viability studies and biochemical assays. The core of this guide emphasizes the critical physicochemical properties of the compound, particularly the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group and its poor aqueous solubility. By adhering to these protocols, researchers can mitigate common sources of error such as compound precipitation, degradation, and solvent-induced artifacts, thereby generating reliable and consistent data.

Introduction: The Scientific Imperative for Proper Compound Handling

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antimicrobial, and antimitotic effects.[2][3][4] Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate belongs to this versatile class of molecules. The reproducibility of in vitro data derived from such compounds is fundamentally dependent on the precise and consistent preparation of test solutions.

A critical structural feature of this molecule is the tert-butyloxycarbonyl (Boc) group, a common protecting group for amines. The Boc group is notoriously susceptible to cleavage under acidic conditions, which results in the formation of a free amine, a tert-butyl cation, and carbon dioxide.[5][6] This instability necessitates careful control of pH throughout the solution preparation and experimental workflow to ensure the compound being tested is indeed the intact parent molecule. Furthermore, like many heterocyclic small molecules intended for biological screening, this compound exhibits high hydrophobicity, leading to poor solubility in aqueous media but good solubility in organic solvents like dimethyl sulfoxide (DMSO).[7][8]

This application note addresses these challenges directly by providing a validated, step-by-step framework for solubilization, storage, and dilution, ensuring the integrity and bioavailability of the compound in experimental settings.

Compound Profile and Physicochemical Considerations

Understanding the fundamental properties of the test compound is the cornerstone of robust assay development.

| Property | Value / Information | Source / Rationale |

| IUPAC Name | tert-butyl N-[5-(piperidin-2-yl)-1H-pyrazol-4-yl]carbamate | Chemical Structure |

| CAS Number | 2309462-17-5 | [1] |

| Molecular Formula | C₁₃H₂₂N₄O₂ | Derived from structure |

| Molecular Weight | 266.34 g/mol | Derived from formula |

| Solubility | DMSO: ≥ 100 mg/mL (estimated) Ethanol: Sparingly soluble Aqueous Buffers (e.g., PBS pH 7.4): Poorly soluble | [8] Based on similar Boc-protected heterocyclic compounds. |

| Stability | pH Sensitivity: The Boc group is labile under acidic conditions (pH < 5).[5][9] Cleavage is accelerated at lower pH and higher temperatures.[6] Freeze-Thaw: Repeated freeze-thaw cycles of stock solutions should be avoided to prevent potential degradation and precipitation upon thawing.[8] | [5][6][8][9] |

The Critical Impact of the Boc-Protecting Group

The presence of the Boc group dictates the handling requirements. Its purpose in the synthetic route or as part of the final pharmacophore is a key experimental consideration. This protocol is designed to preserve the integrity of the Boc group. Any deviation into acidic conditions (e.g., using acidic buffers) will likely result in the generation of the deprotected primary amine, leading to ambiguous experimental results as you would be testing a mixture of two distinct chemical entities.

The DMSO Solvent System: Rationale and Limitations

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of hydrophobic small molecules for high-throughput screening.[7]

-

Causality: Its high dielectric constant and aprotic nature allow it to effectively solvate a wide range of organic molecules.

-

Best Practice: A master stock solution prepared in 100% anhydrous DMSO provides the most stable format for long-term storage.

-

Limitation: DMSO can exert toxic effects on cells, typically at concentrations above 1%.[10] It is imperative to design dilution schemes that maintain the final DMSO concentration in the assay at a non-perturbing level, generally accepted to be ≤0.5% . A solvent-only control must always be included in experiments to validate that the observed effects are from the compound, not the vehicle.

Experimental Workflow and Protocols

The following workflow provides a visual overview of the entire process, from receiving the solid compound to its final application in an assay plate.

Caption: Overall workflow for preparing in vitro assay solutions.

Protocol 1: Preparation of a 10 mM Master Stock Solution

Objective: To create a stable, high-concentration stock solution in 100% DMSO for long-term storage.

Materials:

-

Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (MW: 266.34 g/mol )

-

Anhydrous, cell-culture grade DMSO

-

Sterile, amber glass vial or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer and/or water bath sonicator

Procedure:

-

Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the hygroscopic solid.

-

Calculation: Determine the required mass of the compound and volume of DMSO.

-

Formula:Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight (g/mol)

-

Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 266.34 g/mol = 2.66 mg

-

-

Weighing: Carefully weigh out the calculated mass (e.g., 2.66 mg) of the solid compound and transfer it into a sterile vial.

-

Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.

-

Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes until the solution is clear.[8]

-

Expert Insight: Gentle warming (up to 37°C) can aid dissolution but should be used cautiously to avoid any potential for thermal degradation.[8]

-

-

Quality Control (Self-Validation): Visually inspect the solution against a light source. It must be a clear, homogenous solution with no visible precipitates or particulates. The presence of any solid material indicates that the solubility limit may have been exceeded or dissolution is incomplete.

-

Aliquoting and Storage: Aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene cryovials. Store immediately at -80°C.

-

Causality: Aliquoting is critical to prevent the deleterious effects of multiple freeze-thaw cycles, which can compromise compound stability and lead to precipitation.[7]

-

Protocol 2: Preparation of Intermediate and Final Working Solutions

Objective: To dilute the master stock to final concentrations suitable for direct addition to the assay, ensuring the final DMSO concentration remains low.

Procedure:

-

Thawing: Retrieve a single aliquot of the 10 mM master stock from the -80°C freezer. Thaw completely at room temperature and briefly vortex to re-homogenize.

-

Intermediate Dilutions (Serial Dilution): It is best practice to perform serial dilutions rather than a single large dilution to improve accuracy. Prepare intermediate stocks in 100% DMSO.

Intermediate Stock How to Prepare 1 mM (100x of 10 µM) 10 µL of 10 mM Master Stock + 90 µL of 100% DMSO 100 µM (100x of 1 µM) 10 µL of 1 mM Intermediate Stock + 90 µL of 100% DMSO -

Final Working Solutions: The final dilution is typically made into the assay buffer or cell culture medium.

-

Expert Insight: To avoid precipitation, add the DMSO stock to the aqueous medium slowly while vortexing or mixing.[8] Never add aqueous buffer to the concentrated DMSO stock.

-

Example Dilution Scheme for a 96-Well Plate Assay:

Assume a final assay volume of 200 µL and a desired final DMSO concentration of 0.5%. This means the maximum volume of DMSO-based solution that can be added to each well is 1 µL (0.5% of 200 µL). Therefore, the working solutions must be 200x the final desired concentration.

| Desired Final Assay Concentration | Required Working Stock Conc. (200x) | How to Prepare Working Stock (in Assay Medium) | Volume to Add to Well | Final DMSO % |

| 10 µM | 2 mM | 20 µL of 10 mM Master Stock + 80 µL of Medium | 1 µL | 0.5% |

| 1 µM | 200 µM | 20 µL of 1 mM Intermediate Stock + 80 µL of Medium | 1 µL | 0.5% |

| 0.1 µM | 20 µM | 20 µL of 100 µM Intermediate Stock + 80 µL of Medium | 1 µL | 0.5% |

Hypothetical Mechanism of Action & Pathway Visualization

Many pyrazole-containing small molecules function as inhibitors of protein kinases, which are critical nodes in cellular signaling pathways.[11] To illustrate a potential application, the diagram below depicts a generic mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

In this model, the pyrazole compound could be investigated for its ability to inhibit a kinase like RAF, thereby blocking downstream signaling and preventing cellular proliferation. Assays to test this hypothesis would require precisely prepared solutions of the inhibitor as described in this document.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Precipitation in Master Stock | Solubility limit in DMSO exceeded. | Prepare a new, less concentrated master stock (e.g., 5 mM or 1 mM). |

| Precipitation upon dilution in aqueous buffer | Compound "crashing out" due to poor aqueous solubility. | - Ensure the final DMSO concentration is sufficient (but still non-toxic) to maintain solubility. - Add the DMSO stock to the buffer slowly while vortexing. - Consider the use of non-ionic surfactants (e.g., Tween-20) or cyclodextrins in the assay buffer if compatible with the assay. |

| Inconsistent Assay Results | - Compound degradation (acidic pH, freeze-thaw). - Inaccurate pipetting during serial dilution. - Adsorption to plasticware. | - Strictly follow storage and handling protocols. - Use calibrated pipettes and proper technique. - Consider using low-adhesion polypropylene labware. |

References

-

Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. [Link][11]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][5]

-

Zhang, N., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link][7][12]

-

Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. [Link][2]

-

Gomha, S. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 123. [Link][3]

-

El-Metwaly, A. M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 106041. [Link][4]

-

Shawky, A. M., et al. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. American Journal of Heterocyclic Chemistry, 5(3), 51-60. [Link][13]

-

NextSDS. (n.d.). tert-butyl N-[3-(piperidin-2-yl)-1H-pyrazol-4-yl]carbamate. Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link][9]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link][6]

Sources

- 1. nextsds.com [nextsds.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]

- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amino Protecting Groups Stability [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepg.com]

Synthesis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of both pyrazole and piperidine scaffolds in a wide range of pharmacologically active molecules.[1][2] The pyrazole ring is a versatile pharmacophore found in drugs with anti-inflammatory, analgesic, and anti-cancer properties, while the piperidine moiety is a key structural component in many central nervous system (CNS) active agents and other pharmaceuticals.[3][4]

This document offers a detailed synthetic route, explaining the rationale behind the chosen methodologies and providing practical, field-proven protocols for each step. The synthesis is designed to be modular, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

I. Synthetic Strategy Overview

The synthesis of the target compound, tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate, is approached through a convergent strategy. This involves the independent synthesis of two key heterocyclic building blocks: a protected piperidine-2-yl precursor and a functionalized pyrazole core. These fragments are then coupled, followed by further functionalization and deprotection to yield the final product.

The overall synthetic workflow can be visualized as follows:

Sources

Technical Support Center: Synthesis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate

Welcome to the technical support center for the synthesis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yields.

Introduction: The Synthetic Challenge

Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate is a valuable building block in medicinal chemistry, incorporating three key structural motifs: a Boc-protected amine, a pyrazole core, and a piperidine ring. The primary challenges in its synthesis involve controlling regioselectivity during the formation of the pyrazole ring and achieving selective reduction of the precursor pyridine ring without compromising the pyrazole or other functional groups. This guide outlines a robust and scalable synthetic strategy and addresses the common issues encountered at each critical stage.

Section 1: Recommended Synthetic Pathway: The Pyridine Reduction Strategy